molecular formula C19H15F6NO4 B2699228 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3,5-bis(trifluoromethyl)benzamide CAS No. 1396773-48-0

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3,5-bis(trifluoromethyl)benzamide

Cat. No. B2699228
CAS RN: 1396773-48-0
M. Wt: 435.322
InChI Key: CJYICDUKLRCWQU-UHFFFAOYSA-N
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Description

The compound contains a benzodioxole group, which is a common motif in many biologically active compounds and pharmaceuticals . It also contains a trifluoromethyl group, which is often used in drug design to improve stability and lipophilicity .


Molecular Structure Analysis

The benzodioxole group is a rigid, planar structure which can participate in aromatic stacking interactions. The trifluoromethyl group is electron-withdrawing, which can influence the electronic properties of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. Generally, the presence of the benzodioxole and trifluoromethyl groups can influence properties such as lipophilicity, stability, and solubility .

Scientific Research Applications

Antiarrhythmic Agents Synthesis

Research has explored the synthesis and evaluation of benzamides characterized by trifluoroethoxy ring substituents and a heterocyclic amide side chain for their antiarrhythmic activity. Compounds derived from 2,5-bis(2,2,2-trifluoroethoxy)benzamide showed significant oral antiarrhythmic activity in mice. Flecainide acetate, one such compound, was extensively studied and selected for clinical trials as an antiarrhythmic agent (Banitt, Bronn, Coyne, & Schmid, 1977).

Inhibition of Stearoyl-CoA Desaturase-1 (SCD-1)

A continuation of research into 3-(2-hydroxyethoxy)-N-(5-benzylthiazol-2-yl)-benzamides as SCD-1 inhibitors identified potent compounds with sub-nanomolar IC50 values in murine and human SCD-1 inhibitory assays. One compound demonstrated a dose-dependent decrease in the plasma desaturation index in mice after oral administration, indicating its potential for therapeutic use (Uto et al., 2009).

Asymmetric Catalysis

Research has also been conducted on rigid P-chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. These ligands, including derivatives of benzene and quinoxaline, exhibited excellent enantioselectivities and high catalytic activities in the hydrogenation of various substrates, demonstrating their utility in the efficient preparation of chiral pharmaceutical ingredients (Imamoto et al., 2012).

Mechanism of Action

Future Directions

Future research could involve synthesizing the compound and studying its properties and biological activity. It could potentially be a candidate for drug development, given the presence of the benzodioxole and trifluoromethyl groups .

properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-3,5-bis(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F6NO4/c1-17(28,11-2-3-14-15(7-11)30-9-29-14)8-26-16(27)10-4-12(18(20,21)22)6-13(5-10)19(23,24)25/h2-7,28H,8-9H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJYICDUKLRCWQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F6NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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